molecular formula C8H6BrFO2 B11719038 5'-Bromo-2'-fluoro-2-hydroxyacetophenone

5'-Bromo-2'-fluoro-2-hydroxyacetophenone

Cat. No.: B11719038
M. Wt: 233.03 g/mol
InChI Key: ACRHLOZUZRHEKW-UHFFFAOYSA-N
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Description

5’-Bromo-2’-fluoro-2-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is known for its applications in various fields of scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone can be achieved through several methods. One common approach involves the bromination of 2-hydroxyacetophenone in the presence of a fluorinating agent. The reaction typically takes place in a solvent such as chloroform or acetic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluoro-2-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5’-Bromo-2’-fluoroacetophenone, while reduction can produce 5’-Bromo-2’-fluoro-2-ethylphenol.

Scientific Research Applications

5’-Bromo-2’-fluoro-2-hydroxyacetophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluoro-2-hydroxyacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form specific interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-2-hydroxyacetophenone
  • 5-Fluoro-2-hydroxyphenacyl bromide
  • 5-Bromo-2-hydroxyacetophenone

Uniqueness

5’-Bromo-2’-fluoro-2-hydroxyacetophenone is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C8H6BrFO2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,11H,4H2

InChI Key

ACRHLOZUZRHEKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CO)F

Origin of Product

United States

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